5-Propylpyrimidine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGTZRDMRKBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=S)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493774 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52767-84-7 | |
| Record name | 5-Propylpyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Propylpyrimidine 2 Thiol and Its Analogs
General Synthetic Routes for Pyrimidine-2-thiols
The formation of 2-thioxopyrimidines and their condensed analogs often relies on heterocyclization reactions. nih.gov These reactions can be classified based on the number of atoms each reactant contributes to the newly formed ring.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. While [3+3] heterocyclization for forming 2-thioxo- or 2-mercaptopyrimidine (B73435) systems is less explored, there are published examples. nih.gov The [4+2] and [5+1] cyclocondensation reactions are more common and offer original pathways to these structures. nih.gov
[4+2] Cyclocondensation: These methods are well-documented for synthesizing 2-thioxopyrimidines and their annulated derivatives. nih.gov For instance, the condensation of α,β-unsaturated ketones with thiourea (B124793) is a known method to form compounds containing the 2-mercaptopyrimidine fragment. nih.gov
[5+1] Cyclocondensation: This approach is also utilized in pyrimidine-2-thiol (B7767146) synthesis. An example includes the reaction of a diamine derivative with carbon disulfide to yield a thione-containing pyrimidine (B1678525) ring system. nih.gov
Cyclization Processes (e.g., [3+3], [4+2], [5+1])
Specific Synthesis of 5-Propylpyrimidine-2-thiol (HMPP)
The synthesis of this compound, also referred to as 2-mercapto-5-n-propylpyrimidine (HMPP), can be accomplished through specific synthetic routes. escholarship.orgthermofisher.infishersci.ca
A prevalent method for synthesizing pyrimidine-2-thiol derivatives involves the cyclization of chalcones with thiourea. sci-hub.se Chalcones, which are α,β-unsaturated ketones, can be prepared via the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.
The general procedure involves refluxing a mixture of the chalcone (B49325) derivative and thiourea in the presence of a base, such as ethanolic potassium hydroxide (B78521) or sodium hydroxide. vulcanchem.comtandfonline.com The reaction mixture is typically heated for several hours. sci-hub.setandfonline.com The mechanism involves an initial aza-Michael addition, followed by intramolecular cyclization, dehydration, and finally aromatization to yield the pyrimidine-2-thiol. vulcanchem.com This method has been successfully used to synthesize a variety of 4,6-disubstituted pyrimidine-2-thiols. d-nb.infonih.gov For the synthesis of this compound, a chalcone bearing a propyl group at the appropriate position would be the required precursor.
Table 1: Synthesis of Pyrimidine-2-thiol Derivatives from Chalcones
| Chalcone Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted Chalcone | Thiourea, KOH, Methanol | Reflux, 3-4 hours | 4-(4-chlorophenyl)pyrimidine-2-thiol | 75-81 | vulcanchem.com |
| 3-acetylpyridine & Substituted Benzaldehyde derived Chalcones | Thiourea, Ethanolic NaOH | Reflux, 12-15 hours | Pyridine bearing pyrimidine-2-thiols | Not Specified | |
| Nitro-substituted Chalcones | Thiourea/Urea/Guanidine HCl, Base, Methanol | Reflux, 3-4 hours | Nitro-pyrimidines | 64-87 | sci-hub.se |
Note: The yields and conditions can vary depending on the specific substrates and reaction parameters used.
Dehydroacetic acid (DHA) serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyrimidine derivatives. clockss.orgimist.maresearchgate.net The reaction of dehydroacetic acid with thiourea can lead to the formation of pyrimidine derivatives, likely proceeding through a heptane-2,4,6-trione intermediate. clockss.org For instance, the condensation of dehydroacetic acid with thiosemicarbazide (B42300) has been reported to produce 2,5-dimethylpyrazolo[1,5-c]pyrimidine-7(6H)-thione. nih.govimist.ma This highlights the utility of DHA in creating fused pyrimidine-thione systems.
Reaction of Chalcone Derivatives with Thiourea
Solid-Phase Microwave Methods in Pyrimidine-2-thiol Synthesis
To enhance the efficiency of synthesis, modern techniques such as solid-phase synthesis and microwave irradiation have been applied to the preparation of pyrimidine-2-thiol derivatives. researchgate.nettubitak.gov.trmdpi.comacs.org Solid-phase synthesis offers advantages in purification, allowing for the rapid production of compound libraries. mdpi.com
Microwave-assisted synthesis has been shown to accelerate the reaction rates significantly. researchgate.nettubitak.gov.tr For example, the synthesis of 4,6-diarylpyrimidine-2(1H)-thiol derivatives from the corresponding chalcones and thiourea has been successfully carried out using a solid-phase microwave method. researchgate.nettubitak.gov.trerdogan.edu.tr This approach often leads to higher yields in shorter reaction times compared to conventional heating methods. organic-chemistry.org A five-step linear protocol for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives has been developed, which starts with a Biginelli multicomponent reaction to form dihydropyrimidine-2-thiones, followed by S-alkylation and subsequent oxidation, all amenable to microwave assistance. acs.org
Table 2: Comparison of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages/Limitations |
|---|---|---|---|
| Cyclization of Chalcones | Two-component reaction of chalcones and thiourea. | Well-established, versatile for various substitutions. | May require long reaction times and heating. |
| Dehydroacetic Acid Condensation | Utilizes a readily available starting material. | Access to fused pyrimidine systems. | Primarily demonstrated for pyrazolo[1,5-c]pyrimidine-thiones. |
| Domino Reactions | Multi-step transformations in one pot. | High efficiency, atom economy. | Can be complex to optimize, may require specific catalysts. |
| Solid-Phase Microwave Synthesis | Employs solid support and microwave irradiation. | Rapid, high-throughput, simplified purification. | May require specialized equipment. |
Chemical Reduction Methods for Thiolate-Protected Nanocluster Preparation utilizing this compound as Capping Ligand
This compound, also known by its tautomeric name 2-mercapto-5-n-propylpyrimidine (HMPP), serves as a crucial capping ligand in the synthesis of thiolate-protected metal nanoclusters. The primary method for preparing these nanomaterials is through chemical reduction. thermofisher.infishersci.ca This process involves the reduction of a metal salt in the presence of the thiol, which caps (B75204) the nascent nanocluster, preventing aggregation and controlling its size.
A common approach is the one-phase Brust-Schiffrin protocol. escholarship.org In this method, a metal precursor, such as a metal nitrate (B79036), is dissolved in a suitable solvent like ethanol. The capping ligand, this compound, is then introduced into the mixture. The reduction of the metal ions to their zero-valent state is initiated by adding a strong reducing agent, typically sodium borohydride (B1222165) (NaBH₄). escholarship.orgmdpi.com The thiol molecules bind to the surface of the forming metal core, creating a protective monolayer. conicet.gov.ar The resulting nanoclusters can then be isolated from the reaction mixture through precipitation and centrifugation. escholarship.org The size and composition of the resulting nanoclusters are influenced by factors such as the metal-to-ligand ratio, the choice of reducing agent, and the reaction temperature. thermofisher.inmdpi.com
Re-evaluation and Critical Analysis of Established Synthetic Protocols
The synthesis of atomically precise nanoclusters is a complex process, and initial characterizations can sometimes be misleading. Critical re-evaluation of published synthetic protocols is vital for the advancement of the field.
Case Studies in Nanocluster Synthesis Employing 2-Mercapto-5-n-propylpyrimidine (HMPP)
A notable case study involves the synthesis of a copper nanocluster, reported as Cu₈(MPP)₄, where HMPP was used as the capping ligand. escholarship.org The original synthesis, reported in 2011, utilized a one-phase Brust-Schiffrin protocol. escholarship.org The reaction involved mixing copper(II) nitrate (Cu(NO₃)₂) and tetra-n-octylammonium bromide ([N(Oct)₄][Br]) in ethanol, followed by the addition of HMPP and an excess of sodium borohydride (NaBH₄). escholarship.org The formulation of the product as Cu₈(MPP)₄ was primarily based on electrospray ionization mass spectrometry (ESI-MS), which identified a parent ion peak corresponding to [Cu₈(MPP)₄ + H]⁺. escholarship.orgacs.org
However, a subsequent attempt to replicate this synthesis with careful adherence to the reported conditions yielded different results. escholarship.orgacs.org This re-evaluation found no evidence for the formation of the Cu₈ nanocluster. escholarship.orgacs.org Instead, the major product isolated was a reduced form of the ligand itself, with other copper-containing species also being formed. escholarship.org This highlights the challenges in nanocluster synthesis and characterization, where impurities and side reactions can significantly complicate the identification of the true products. escholarship.org
Analysis of Reaction Intermediates and Side Products (e.g., H₂MPP*)
The critical re-investigation of the Cu₈(MPP)₄ synthesis provided significant insights into the reaction's complexity by identifying key intermediates and side products. escholarship.orgacs.org It was demonstrated that under the reported conditions, the primary product was not a copper nanocluster but rather 2-mercapto-5-n-propyl-1,6-dihydropyrimidine (H₂MPP*), a reduced form of the pyrimidine ring of the HMPP ligand, generated by the action of NaBH₄. escholarship.org
In addition to H₂MPP, the reaction mixture was found to be a complex assortment containing the phase-transfer catalyst ([N(C₈H₁₇)₄]⁺), counter-ions (Br⁻, NO₃⁻), and a Cu(I) coordination polymer, [Cu(MPP)]ₙ. acs.org To confirm these findings, both H₂MPP and the [Cu(MPP)]ₙ polymer were independently synthesized and characterized. acs.org X-ray crystallography revealed that the polymer exists as a hexamer, [Cu(MPP)]₆, in the solid state. escholarship.org The formation of these species instead of the targeted Cu₈ cluster underscores the competitive reaction pathways that can occur during chemical reduction in the presence of complex ligands.
| Intended Product | Actual Major Product | Other Identified Species | Reference |
|---|---|---|---|
| Cu₈(MPP)₄ | H₂MPP* (2-mercapto-5-n-propyl-1,6-dihydropyrimidine) | [Cu(MPP)]ₙ, Na(MPP) | escholarship.orgacs.org |
Advanced Functionalization of this compound
Beyond its use as a ligand, this compound is a versatile building block for creating more complex molecules through reactions targeting its functional groups.
S-Substitution Reactions
The thiol group of pyrimidine-2-thiols is a key site for functionalization via S-substitution reactions. In these reactions, a nucleophile attacks the substrate, leading to the displacement of a leaving group. ebsco.comnih.gov While specific examples for the 5-propyl derivative are not detailed in the provided sources, the reactivity can be inferred from analogous compounds. For instance, a related compound, 2-mercapto-4-hydroxy-6-propyl pyrimidine, undergoes an S-substitution reaction with 1,1,2,2-tetrachloroethylsulfenyl chloride. prepchem.com In this process, the thiol reacts with the sulfenyl chloride, leading to the formation of a new sulfur-sulfur bond and yielding 1,1,2,2-tetrachloroethylsulfenylmercapto)-4-hydroxy-6-propyl pyrimidine hydrochloride. prepchem.com This type of reaction demonstrates the potential to append a wide variety of functional groups to the pyrimidine core via the sulfur atom, enabling the synthesis of derivatives with tailored properties.
| Starting Material | Reagent | Product | Solvent | Reference |
|---|---|---|---|---|
| 2-Mercapto-4-hydroxy-6-propyl pyrimidine | 1,1,2,2-Tetrachloroethylsulfenyl chloride | 1,1,2,2-Tetrachloroethylsulfenylmercapto)-4-hydroxy-6-propyl pyrimidine hydrochloride | 1,2-Dimethoxyethane | prepchem.com |
Formation of Bi- and Tricyclic Heterosystems
The pyrimidine-2-thiol scaffold is also a valuable precursor for the synthesis of fused heterocyclic systems. Research on the analogous 4,6-dimethylpyrimidine-2-thiol (B7761162) has shown that it can be used to construct novel bi- and tricyclic heterosystems that incorporate other rings, such as pyrazole. researchgate.netresearchgate.net These syntheses often involve multi-step sequences where the S-substituted pyrimidine derivative undergoes cyclization reactions. For example, S-substituted derivatives can be reacted with reagents that introduce a new ring fused to the original pyrimidine structure. researchgate.net These complex molecules are of interest for their potential biological activities. researchgate.netresearchgate.net Although the specific pathways starting from the 5-propyl analog are not explicitly detailed, the chemical principles established with similar pyrimidine thiols indicate a strong potential for its use in constructing diverse and complex heterocyclic architectures.
Spectroscopic and Structural Elucidation of 5 Propylpyrimidine 2 Thiol and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the number and types of atoms in a molecule, as well as their connectivity and environment. escholarship.org It is particularly valuable for characterizing organic ligands like 5-propylpyrimidine-2-thiol and their subsequent complexes. escholarship.org
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For a related compound, 6-propyl-2-thiouracil, the ¹H NMR spectrum displays distinct signals corresponding to different protons. mdpi.com For instance, broad singlets observed at high chemical shifts (δ 12.20 and 12.31 ppm) are assigned to the N-H protons at positions 1 and 3 of the pyrimidine (B1678525) ring. mdpi.com The olefinic proton at position 5 appears as a singlet at 5.67 ppm. mdpi.com The protons of the propyl group are observed at 2.32 ppm (H-1'), 1.54 ppm (H-2'), and 0.87 ppm (H-3'). mdpi.com These assignments are typically confirmed using two-dimensional NMR techniques like ¹H-¹H COSY. mdpi.com
When this compound acts as a ligand in a copper nanocluster, the ¹H NMR spectrum shows a notable change. The disappearance of the proton signal associated with the thiol group (-SH), which is typically found around 11.4 ppm in the free ligand, indicates the formation of a sulfur-copper bond through the deprotonation of the thiol. nih.gov
Table 1: Representative ¹H NMR Spectral Data for a Related Thiouracil Compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-H | 12.20 | Broad Singlet |
| N3-H | 12.31 | Broad Singlet |
| C5-H | 5.67 | Singlet |
| Propyl H-1' | 2.32 | Triplet |
| Propyl H-2' | 1.54 | Sextet |
| Propyl H-3' | 0.87 | Triplet |
Data derived from studies on 6-propyl-2-thiouracil. mdpi.com
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In pyrimidine derivatives, the chemical shifts of the carbon atoms are indicative of their electronic environment. For the parent pyrimidine ring, the carbon atoms typically resonate at specific ppm values. chemicalbook.com In substituted pyrimidines like this compound, the signals are influenced by the attached functional groups. The carbon of the thiocarbonyl group (C=S) is a key diagnostic signal. For a similar compound, 5-carbethoxy-2-thiouracil, the thiocarbonyl carbon appears around δ 181 ppm.
Application in Purity Assessment and Ligand Environment Characterization
NMR spectroscopy is a crucial tool for assessing the purity of synthesized compounds and characterizing the ligand environment in metal complexes. escholarship.org The presence of organic impurities, such as unreacted starting materials or byproducts, can be readily detected and quantified using ¹H NMR. escholarship.org For example, in the synthesis of copper nanoclusters using this compound (HMPP), ¹H NMR spectroscopy was used to identify the formation of a reduced pyrimidine ring as a byproduct. escholarship.org
Furthermore, NMR helps in understanding the coordination of the ligand to the metal center. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide information about the binding sites and the electronic effects of the metal core. nih.gov
Multinuclear NMR Spectroscopy for Diamagnetic and Paramagnetic Nanoclusters
While ¹H and ¹³C NMR are standard, multinuclear NMR, which involves observing nuclei other than protons and carbons (e.g., ³¹P, ¹⁹⁵Pt), is a powerful but underutilized technique for the characterization of nanoclusters. escholarship.orgresearchgate.netcore.ac.uk For diamagnetic clusters, multinuclear NMR can provide detailed information on the number and ratio of different ligand environments. escholarship.org In cases where the metal core itself is NMR-active, such as with ¹⁹⁵Pt, direct information about the metal's coordination sphere can be obtained. core.ac.uk Even for paramagnetic clusters, where NMR signals can be broad, the technique can still offer valuable structural insights. science.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules, including metal nanoclusters. escholarship.orgrsc.org In ESI-MS, the analyte is ionized directly from solution, which often allows for the observation of the intact molecular ion. openagrar.descielo.br
This technique has been successfully employed to determine the molecular formula of nanoclusters stabilized by thiol ligands. For example, ESI-MS was used to characterize copper thiolate nanoclusters, providing evidence for their composition and charge state. nih.govosti.gov The high resolution of modern mass spectrometers allows for the determination of the exact mass of the molecular ion, from which the elemental composition can be deduced with high confidence. rsc.org This is crucial for confirming the formulation of novel nanoclusters. escholarship.org
Table 2: ESI-MS Data for a Copper Nanocluster
| Ion | Observed m/z | Charge State | Inferred Formula |
|---|---|---|---|
| [Cu₆(C₇H₄ONS)₆]⁻ | 1282.14 | -1 | Cu₆(C₇H₄ONS)₆ |
Data derived from a study on a related copper nanocluster. nih.gov
MALDI-TOF Mass Spectrometry for Nanocluster Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of metal nanoclusters. This soft ionization method is particularly useful for determining the structural properties of nanoparticles. researchgate.net In the analysis of nanoclusters, MALDI-TOF provides information on the mass of ions based on their different flight times to a detector after being accelerated by an electric field, where all ions are given the same amount of energy. researchgate.net
For instance, MALDI-TOF MS has been effectively used to analyze gold nanoclusters with mixed ligands, successfully identifying clusters with the same metal core but different protecting ligands. acs.org The technique has also been instrumental in confirming the high purity of synthesized gold nanoclusters by showing the absence of other common cluster sizes like Au₂₅ or Au₁₀₂. acs.org In the context of copper nanoclusters, a study reported the synthesis of subnanometer-sized copper clusters protected by 2-mercapto-5-n-propylpyrimidine. acs.org While the primary analysis in this specific study was conducted using positive-ion electrospray ionization mass spectrometry (ESI-MS), which identified Cu₈ clusters as the dominant species, MALDI-TOF is a complementary and often-used technique for such characterizations. acs.orgresearchgate.net The use of a low cluster-to-matrix ratio and minimal laser fluence is crucial to prevent the fragmentation of clusters during analysis. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. For pyrimidine derivatives, HRMS is employed to validate molecular weight and analyze fragmentation patterns.
In studies involving the synthesis of various pyrimidine derivatives, HRMS, often using an ESI source (ESI-HRMS), is a standard characterization technique. For example, the calculated mass for a synthesized pyrimidine compound with the formula C₂₂H₂₃FN₃O₂ [M+H]⁺ was found to be 380.1774, with the experimental value being 380.1796, confirming the structure. rsc.org Similarly, for another derivative, C₂₄H₂₆N₃O₃ [M+H]⁺, the calculated mass was 404.1974, and the found mass was 404.1955. rsc.org In the characterization of substituted 6-n-propylthiouracils, HRMS (TOF) was used to confirm the elemental composition of the synthesized molecules, such as for C₁₄H₁₇N₂OS [M+H]⁺ where the calculated mass was 261.1056 and the found mass was 261.1065. researchgate.net These examples underscore the indispensable role of HRMS in confirming the successful synthesis and purity of novel pyrimidine-based compounds.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular structure of compounds.
Experimental Infrared (IR) Spectra Analysis
FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the context of pyrimidine derivatives, the IR spectra reveal characteristic absorption bands. For pyrimidine-2-thiol (B7767146), the S-H stretching frequency is expected around 2550 cm⁻¹, though this peak can be weak. rsc.org The presence of a thiol group can also be inferred from other vibrations, such as the C-S stretching and C-S-H bending modes. rsc.org
Table 1: Selected FT-IR Spectral Data for Pyrimidine Derivatives
| Compound | Characteristic Peaks (cm⁻¹) | Source |
| Ethyl 2-morpholino-4-phenyl-6-(p-tolyl)pyrimidine-5-carboxylate | 3027, 2961, 1714, 1577, 1263, 731 | rsc.org |
| Ethyl 2-((4-fluorophenyl)amino)-4-phenyl-6-propylpyrimidine-5-carboxylate | 3015, 2925, 1720, 1559, 1264, 732 | rsc.org |
| 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Recorded in the 4000-400 cm⁻¹ range | researchgate.net |
Experimental Raman Spectra Analysis
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of thiol-containing molecules is particularly useful for identifying the C-S stretching vibrations, which appear in the 650-700 cm⁻¹ region, an area typically free from interference from other functional groups. rsc.org Furthermore, the C-S-H bending mode (βCSH) is a key diagnostic peak. rsc.org
For 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, the FT-Raman spectrum has been recorded in the 4000-100 cm⁻¹ range, enabling a comprehensive vibrational analysis. researchgate.net Studies on similar aromatic systems have shown good agreement between experimental and simulated Raman spectra, which aids in the precise assignment of vibrational modes. researchgate.net The analysis of Raman spectra is a powerful, non-destructive method for characterizing thiol-containing compounds. rsc.orgsapub.org
Table 2: Key Raman Spectral Regions for Thiol-Containing Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Source |
| C-S Stretch (νCS) | 650-700 | Located in a clear spectral window, useful for identifying the thiol group. | rsc.org |
| C-S-H Bend (βCSH) | ~870 (shifts upon deuteration) | Confirms the presence of the thiol proton. | rsc.org |
X-ray Crystallography and Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single-Crystal X-ray Diffraction of Metal-5-Propylpyrimidine-2-thiol Complexes
A critical re-evaluation of a reported Cu₈ nanocluster supposedly stabilized by 2-mercapto-5-n-propylpyrimidine (HMPP) led to the synthesis and crystallographic characterization of several related Cu(I) coordination complexes. researchgate.netescholarship.org These include [Cu(HMPP)]n (where H₂MPP is 2-mercapto-5-n-propyl-1,6-dihydropyrimidine) and [Cu(MPP)]n. The latter was found to crystallize as a hexamer, [Cu(MPP)]₆. escholarship.org These structural studies were essential in clarifying the true nature of the products formed in the reaction. researchgate.netescholarship.org
In another example, the reaction of CuCl₂ with thiols led to the formation of "Atlas-sphere"-type copper-thiolate nanoclusters, which were characterized by single-crystal X-ray crystallography. osti.gov This analysis revealed complex structures such as [Cu₁₂(SR')₆Cl₁₂][(Cu(R'SH))₆] and [H(THF)₂]₂[Cu₁₇(SR'')₆Cl₁₃(THF)₂(R''SH)₃]. osti.gov The crystal structure of a cyclohexadienyl iron trifluoromethyl complex, (η⁵-C₆H₇)Fe(CO)₂CF₃, was also determined by X-ray crystallography, revealing a nonplanar geometry for the cyclohexadienyl ring. mdpi.com These examples highlight the power of single-crystal X-ray diffraction in elucidating the intricate structures of metal complexes involving pyrimidine-thiol ligands and their derivatives.
Table 3: Crystallographically Characterized Metal Complexes with Thiolate Ligands
| Compound | Key Structural Features | Source |
| [Cu(MPP)]₆ | A hexanuclear copper(I) cluster. | escholarship.org |
| [Cu₁₂(SR')₆Cl₁₂][(Cu(R'SH))₆] | "Atlas-sphere" type copper-thiolate nanocluster. | osti.gov |
| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Nonplanar cyclohexadienyl ring coordinated to an iron center. | mdpi.com |
Analysis of Cu-Cu and Cu-S Bond Lengths in Complexes
In various copper(I) thiolate clusters, Cu-Cu distances can range significantly, indicating varying degrees of metallophilic interactions. For instance, in some tetranuclear copper(I) dithiocarboxylate clusters, Cu-Cu interactions are observed in the range of 2.6 to 2.86 Å. rsc.org Similarly, hexanuclear copper(I) clusters exhibit Cu-Cu bond lengths between 2.58 and 2.88 Å. nih.gov In larger "Atlas-sphere" type copper-thiolate nanoclusters with a [Cu₁₂(SR)₆]⁶⁺ core, the Cu-Cu distances can span a wider range, from 2.6524(7) to 3.7110(8) Å. escholarship.org
The Cu-S bond lengths are also characteristic of the coordination environment. In tetranuclear dithiocarboxylate copper(I) clusters, Cu-S bond lengths are typically found between 2.25 and 2.30 Å. rsc.org For some dinuclear copper complexes, a pseudo-trigonal geometry around a three-coordinate copper atom results in Cu-S bond distances of 2.2277(5) and 2.2205(5) Å, while a two-coordinate copper atom in the same complex shows slightly shorter Cu-S bonds of 2.1543(5) and 2.1579(5) Å. rsc.org In the aforementioned "Atlas-sphere" nanoclusters, the Cu-S thiolate distances range from 2.225(2) to 2.276(1) Å. escholarship.org It is also noteworthy that the average Cu-S bond distance to a neutral thiol ligand is slightly longer at 2.30 Å, as expected. escholarship.org
The table below summarizes typical Cu-Cu and Cu-S bond lengths found in various copper(I) thiolate complexes.
| Complex Type | Cu-Cu Bond Lengths (Å) | Cu-S Bond Lengths (Å) | Reference |
|---|---|---|---|
| Tetranuclear Dithiocarboxylate Clusters | 2.6 - 2.86 | 2.25 - 2.30 | rsc.org |
| Hexanuclear Clusters | 2.58 - 2.88 | 2.33 - 2.40 | nih.gov |
| [Cu₁₂(SR)₆]⁶⁺ "Atlas-sphere" Nanoclusters | 2.6524 - 3.7110 | 2.225 - 2.276 (thiolate) | escholarship.org |
| Dinuclear Complex (3-coordinate Cu) | - | 2.2205 - 2.2277 | rsc.org |
| Dinuclear Complex (2-coordinate Cu) | - | 2.1543 - 2.1579 | rsc.org |
Investigation of Coordination Motifs (e.g., bridging thiolate mode)
A prevalent coordination motif in polynuclear copper(I) complexes with pyrimidine-2-thiolate ligands is the bridging thiolate mode. osaka-u.ac.jp In this arrangement, the sulfur atom of the thiolate ligand bridges two or more copper centers, facilitating the formation of clusters. acs.org This bridging behavior is a general characteristic of thiolates in coordination chemistry. acs.org
In a hexanuclear copper(I) complex, each sulfur atom can bridge two copper atoms. nih.gov More complex bridging modes are also observed. For instance, in a [Cu₁₂(SR´)₆]⁶⁺ core, the thiolate ligand can be bound in a µ₄ fashion, occupying a square face of a cuboctahedron formed by the copper atoms. escholarship.org In some instances, the pyrimidine-2-thiolate ligand can act as a μ₃-bridging ligand, linking three different Cu(I) ions through its nitrogen and sulfur atoms. acs.org
The coordination of the pyrimidine ring also plays a role. The nitrogen atoms of the pyrimidine ring can coordinate to the copper centers, leading to various coordination geometries. For example, in a cuboidal Cu₄S₄ cluster supported by iminothiolate ligands, the exocyclic thionato-S atom bridges two copper(I) atoms, while a hetero-N atom bonds to a third metal atom. researchgate.net This versatility in coordination allows for the formation of diverse and intricate polynuclear architectures. rsc.org
X-ray Absorption Spectroscopy (XANES and EXAFS) for Cu(I) Ion Confirmation
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the oxidation state and local coordination environment of metal ions in complexes. nih.govunimi.it The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom. ias.ac.in For copper complexes, the position and features of the Cu K-edge can distinguish between Cu(I), Cu(II), and Cu(III) states. ias.ac.in
In the context of copper(I) thiolate complexes, XANES is used to confirm the +1 oxidation state of copper. aip.org The edge energies of copper-thiolate nanoclusters, for example, are consistent with the presence of exclusively Cu(I) ions. escholarship.orgosti.gov The XANES spectra of Cu(I) complexes typically show a characteristic pre-edge feature assigned to the 1s → 4p transition, which becomes less intense and broadens as the coordination number increases or the symmetry is lowered. researchgate.net
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic structure, including bond distances and coordination numbers. unimi.it EXAFS analysis of copper(I)-thiolate clusters can reveal Cu-S and Cu-Cu pathlengths, providing data that is consistent with and complementary to single-crystal X-ray diffraction results. escholarship.orgnih.gov For instance, EXAFS has been used to identify a distorted Cu₄S₆ cluster in metallothionein. nih.gov
The combination of XANES and EXAFS provides a comprehensive picture of the copper ion's environment, confirming its oxidation state and detailing its coordination sphere, which is invaluable for characterizing complexes that may be difficult to crystallize. esrf.frnih.govgeologyscience.ru
UV-Vis Spectroscopy for Electronic Structure and Optical Properties
UV-Vis absorption spectroscopy is a fundamental tool for investigating the electronic structure of this compound and its copper complexes. The absorption bands observed in the UV-Vis spectra correspond to electronic transitions between different molecular orbitals.
In copper(I) complexes, the observed absorption bands can be attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (π-π*) transitions. mdpi.comrsc.org For example, in some copper(II) complexes, bands in the 450–600 nm region are assigned to LMCT transitions. mdpi.com The specific nature of the ligand and the coordination geometry around the copper center significantly influence the energies of these transitions. semanticscholar.org
The UV-Vis spectra of copper clusters can exhibit molecular-like electronic transitions due to discrete energy levels, which is in contrast to the surface plasmon resonance bands seen in larger nanoparticles. sci-hub.se For instance, some copper nanoclusters show absorption maxima around 363 and 448 nm. sci-hub.se The absorption spectra of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to the pyrimidine core of the title compound, show a main band between 340–440 nm. rsc.org
The solvent can also influence the position of the absorption bands, although in some cases, the solvatochromic shift is minimal, indicating little effect of solvent polarity on the ground and excited states. nih.gov The table below presents representative UV-Vis absorption data for related compounds.
| Compound/Complex Type | Absorption Maxima (λmax, nm) | Solvent | Reference |
|---|---|---|---|
| Pyrene derivative PY-C16 | ~400 | Dichloromethane | mdpi.com |
| Copper Nanoclusters | 363, 448 | Not specified | sci-hub.se |
| Pyrazolo[1,5-a]pyrimidines | 340 - 440 | Various | rsc.org |
| Cu(II) complexes with 2-hydroxyphenones | 340-450, 550-800 | Not specified | mdpi.com |
Fluorescence Spectroscopy for Luminescence Properties
Fluorescence spectroscopy provides insights into the luminescent properties of this compound and its copper complexes. The emission of light from these compounds upon excitation is a key characteristic that is dependent on their electronic structure and molecular geometry.
Copper(I) thiolate clusters are known to exhibit luminescence, with the emission properties being influenced by the nature of the ligands and the presence of Cu-Cu interactions. researchgate.net For some copper nanoclusters, excitation at 363 and 448 nm results in a strong yellow luminescence with an emission maximum at 605 nm. sci-hub.se In another example, a Cu₆S₆ cluster displays a near-infrared (NIR) emission peaking at 765 nm at room temperature. acs.org
The optical transitions are often proposed to occur between orbitals of the thiol ligands and metal-centered orbitals. researchgate.net In species with short Cu-Cu distances, these interactions can cause a redshift of the emission spectra. researchgate.net The quantum yield of fluorescence can vary significantly. For instance, solid samples of some pyrazolo[1,5-a]pyrimidine-based fluorophores exhibit strong blue light emission with quantum yields as high as 0.63. rsc.org
The table below summarizes the fluorescence properties of some related compounds.
| Compound/Complex Type | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Copper Nanoclusters | 363, 448 | 605 | 0.016 | sci-hub.se |
| Cu₆S₆ Cluster | Not specified | 765 (Room Temp) | Not specified | acs.org |
| Pyrazolo[1,5-a]pyrimidine (4b) | Not specified | Blue emission | 0.63 (solid state) | rsc.org |
| Pyrazolo[1,5-a]pyrimidine (4d) | Not specified | Blue emission | 0.39 (solid state) | rsc.org |
Chemical Reactivity and Reaction Mechanisms Involving 5 Propylpyrimidine 2 Thiol
Thiol-Thione Tautomerism in Pyrimidine-2-thiols
Compounds containing a thiol group adjacent to a nitrogen atom within a heterocyclic ring, such as 5-Propylpyrimidine-2-thiol, exist in a dynamic equilibrium between two tautomeric forms: the thiol form (-SH) and the thione form (=S). rsc.org This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms. rsc.org For pyrimidine-2-thiols, the equilibrium lies significantly towards the more stable thione tautomer, 5-propylpyrimidine-2(1H)-thione, particularly in polar solvents and under conditions of self-association. cdnsciencepub.com
The stability of the thione form is often attributed to factors like aromatic conjugation. Theoretical studies on the parent compound, 2-pyrimidinethiol, provide insight into the energetic favorability of each tautomer under different conditions. Density Functional Theory (DFT) calculations have quantified the energy differences, showing that while the thiol form is more stable in the gas phase, the thione form is significantly favored in an aqueous medium. acs.org
| Tautomer | Phase | Relative Energy (kcal/mol) | More Stable Form |
|---|---|---|---|
| 2-Pyrimidinethiol (Thiol) | Gas Phase | -3.41 | Thiol |
| 2(1H)-Pyrimidinethione (Thione) | Gas Phase | 0.00 | Thiol |
| 2-Pyrimidinethiol (Thiol) | Aqueous Medium | 6.47 | Thione |
| 2(1H)-Pyrimidinethione (Thione) | Aqueous Medium | 0.00 | Thione |
Reactivity of the Thiol Group
The thiol group (-SH) is the primary site of chemical reactivity in this compound, enabling nucleophilic reactions and oxidation to form disulfide bridges.
The thiol group is weakly acidic and can be deprotonated to form a thiolate anion (R-S⁻). nih.gov This thiolate is a potent nucleophile, significantly more so than the neutral thiol. nih.govnih.gov The reactivity is therefore highly dependent on pH; higher pH values favor the formation of the thiolate anion, thus increasing the rate of nucleophilic reactions. nih.govacs.org
The nucleophilicity of the pyrimidine (B1678525) moiety is also influenced by substituents on the ring. Studies on related 2-sulfonylpyrimidines demonstrate that electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO₂) or ester (-COOMe), drastically increase the rate of reaction with thiol nucleophiles by several orders of magnitude. nih.govacs.org Conversely, electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OMe) can deactivate the ring towards nucleophilic attack. nih.govacs.org The propyl group at the 5-position in this compound is a weak electron-donating group, which influences the electronic properties and reactivity of the molecule.
| Substituent at 5-Position | Electronic Effect | Relative Reaction Rate |
|---|---|---|
| -H (unsubstituted) | Reference | 1x |
| -NH₂ | Strongly Donating (+M) | Reactivity switched off |
| -OMe | Strongly Donating (+M) | Reactivity switched off |
| -CF₃ | Inductive Acceptor (-I) | Increased by ~3.5-6 orders of magnitude |
| -COOMe | Mesomeric Acceptor (-M) | Increased by >800,000x |
| -NO₂ | Mesomeric Acceptor (-M) | Increased by ~3.5-6 orders of magnitude |
Thiols are readily oxidized to form disulfides (R-S-S-R). This redox reaction involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. libretexts.orglibretexts.org For this compound, this reaction yields the corresponding symmetrical disulfide. This transformation has been observed to occur quantitatively for 2-mercaptopyrimidine (B73435) upon standing in solutions like ethanol, dioxane, and water. cdnsciencepub.com
A variety of oxidizing agents can facilitate this conversion under mild conditions. researchgate.net Common reagents include halogens (like I₂ or Br₂), hydrogen peroxide (H₂O₂), and dimethyl sulfoxide (B87167) (DMSO). libretexts.orgorganic-chemistry.org The reaction is often reversible; disulfides can be reduced back to their corresponding thiols using reducing agents such as zinc and acid. libretexts.org This thiol-disulfide interconversion is a fundamental process in many biological systems. libretexts.org In some synthetic procedures, the disulfide itself, such as 2,2′-dithiobis(5-nitropyridine), is used as a starting material, which undergoes reductive cleavage in situ to generate the reactive thiolate ligand. acs.org
Nucleophilicity of Thiol Groups
Reactions with Metal Ions and Nanoparticle Formation
The thiol group of this compound exhibits a strong affinity for soft metal ions, making it an excellent ligand for the synthesis and stabilization of metal nanoclusters, particularly with copper. thermofisher.innih.gov
This compound, also referred to as 2-mercapto-5-n-propylpyrimidine (MPP), is utilized as a capping ligand to prepare copper nanoclusters (CuNCs) with varying core sizes through chemical reduction methods. thermofisher.infishersci.ca Research has shown the formation of specific species such as Cu₈L₄, where L is the MPP ligand. rsc.orgresearchgate.net
A notable architecture formed in these reactions is the "Atlas-sphere" type copper-thiolate nanocluster. escholarship.orgosti.gov These structures are typically synthesized by reacting a Cu(II) salt with a thiol under anhydrous conditions. nih.gov The reaction results in the reduction of Cu(II) to Cu(I) and the formation of a core structure exclusively containing Cu(I) ions. osti.govnih.gov A representative example is the [Cu₁₂(SR)₆]⁶⁺ core, which features a cuboctahedron of 12 copper atoms with six μ₄-bridging thiolate ligands capping the square faces of the cuboctahedron. escholarship.orgiucr.org X-ray crystallography of these clusters provides precise structural details.
| Parameter | Description | Value Range / Type |
|---|---|---|
| Core Structure | Arrangement of Cu and S atoms | [Cu₁₂S₆]⁶⁺ "Atlas-sphere" |
| Cu-Cu Distances | Distances between copper atoms in the core | 2.6524(7) to 3.7110(8) Å |
| Cu-S Distances | Distances between copper and sulfur atoms | 2.225(2) to 2.276(1) Å |
| Thiolate Binding Mode | How the thiolate ligand binds to the copper atoms | μ₄ (bridging four Cu atoms) |
| Outer Sphere | Additional ions and ligands | Coordinated Cl⁻ ions and additional Cu⁺ ions bound to thiol ligands |
Ligand exchange is a crucial technique for modifying the surface chemistry of pre-formed metal nanoclusters, allowing for the introduction of new functionalities. nih.gov In this process, a ligand from the solution replaces a ligand bound to the surface of the nanoparticle. For thiolate-protected clusters, this typically involves a free thiol displacing a bound thiolate. nih.gov
The mechanism for this exchange on gold nanoclusters is generally considered to be associative (Sₙ2-like), where the incoming thiol attacks a surface gold atom, leading to a transition state where the gold is temporarily bound to both the incoming and outgoing ligands. nih.gov Single-crystal X-ray analysis of partially exchanged gold nanoclusters has shown that the exchange can occur at specific, solvent-exposed sites on the cluster surface. nih.gov While much of the detailed mechanistic work has been performed on gold nanoparticles, the principles are relevant for understanding the functionalization of copper nanoclusters stabilized by ligands like this compound. psu.edu The ability to perform ligand exchange reactions is fundamental to tailoring the properties of these nanoclusters for applications in catalysis and sensing. psu.edu
Role as Capping Ligands in Atomically Precise Nanoclusters (APNCs)
This compound, also known as 2-mercapto-5-n-propylpyrimidine (MPP), has been utilized as a capping ligand in the synthesis of copper nanoclusters (CuNCs). rsc.orgthermofisher.inchemicalbook.com Initial research reported the successful one-pot synthesis of subnanometer-sized copper nanoclusters, purportedly Cu₈(MPP)₄, through the wet chemical reduction of a copper(II) salt in the presence of MPP. ucsc.educas.cn These MPP-protected nanoclusters were noted for their unique photoluminescent properties, exhibiting dual emissions. ucsc.educas.cn Further studies demonstrated that the core size of the copper nanoclusters could be controlled by adjusting the initial molar ratio of the MPP ligand to the copper salt. tandfonline.comtandfonline.com
However, subsequent in-depth studies have critically re-evaluated these initial findings. escholarship.orgacs.orgnih.gov A careful re-synthesis and characterization effort found no definitive experimental evidence for the existence of the discrete Cu₈(MPP)₄ nanocluster. acs.orgnih.govresearchgate.net Instead, the reaction was shown to produce a complex mixture of products. acs.orgresearchgate.net The primary components identified were a Cu(I) coordination polymer, [Cu(MPP)]n, and 2-mercapto-5-n-propyl-1,6-dihydropyrimidine (H₂MPP*), a species resulting from the reduction of the pyrimidine ring of the MPP ligand by the reducing agent, sodium borohydride (B1222165). escholarship.orgacs.orgnih.govescholarship.org The original formulation of Cu₈(MPP)₄ was largely based on an electrospray ionization mass spectrometry (ESI-MS) peak, which the later research questioned due to discrepancies in mass and isotopic distribution. acs.orgescholarship.org
Nitrile Bis-Thiol (NBT) Bioconjugation
Proposed Mechanisms for Complex Pyrimidine Transformationsescholarship.org
The reactivity of the this compound molecule is characterized by the interplay between the pyrimidine ring and the exocyclic thiol group. This structure allows for a variety of complex transformations beyond simple S-alkylation or oxidation. Research has explored mechanisms including ring reduction and cross-coupling reactions, which alter the core pyrimidine structure or utilize the thiol as a leaving group to introduce new functionalities.
One significant transformation involves the reduction of the pyrimidine ring itself. In studies exploring the synthesis of copper nanoclusters using this compound (also referred to as 2-mercapto-5-n-propylpyrimidine or HMPP) as a ligand, an unexpected reaction pathway was observed. When this compound was treated with copper(II) nitrate (B79036) and an excess of sodium borohydride (NaBH₄) in ethanol, the major product was not a copper cluster but rather 2-mercapto-5-n-propyl-1,6-dihydropyrimidine. rsc.org This indicates that under these conditions, sodium borohydride acts as a reducing agent on the pyrimidine ring of the thiol. rsc.org
The proposed mechanism involves the reduction of a C=N double bond within the pyrimidine ring. The reaction highlights the susceptibility of the pyrimidine core to nucleophilic attack by a hydride ion (H⁻) from NaBH₄, a transformation that is not typically observed under standard conditions for this class of compounds.
| Reactant | Reagents | Solvent | Major Product | Transformation Type |
|---|---|---|---|---|
| This compound | Cu(NO₃)₂, NaBH₄ (excess) | Ethanol (EtOH) | 2-Mercapto-5-n-propyl-1,6-dihydropyrimidine | Pyrimidine Ring Reduction |
Another class of complex transformations involves cross-coupling reactions where the thiol group is displaced. Copper-promoted dehydrosulfurative carbon-nitrogen (C–N) cross-coupling represents a powerful method for the synthesis of 2-aminopyrimidines from pyrimidine-2-thiol (B7767146) precursors. researchgate.net In this proposed mechanism, the pyrimidine-2-thiol is reacted with an aryl amine in the presence of a copper(II) acetate (B1210297) catalyst and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net
The reaction is believed to proceed through several steps:
Deprotonation of the thiol and the amine by the strong base.
Coordination of the resulting thiolate and anilide to the Cu(II) center.
Reductive elimination from the copper center, forming the C–N bond and a Cu(0) species.
The Cu(II) catalyst is regenerated in the catalytic cycle.
This transformation is significant as it replaces the C–S bond with a C–N bond, leading to a completely different class of pyrimidine derivatives.
| Reactant | Coupling Partner | Catalyst/Base | Solvent | Product Class | Transformation Type |
|---|---|---|---|---|---|
| Pyrimidine-2-thiol (general) | Aryl Amine | Cu(OAc)₂ / LiHMDS | N,N-Dimethylformamide (DMF) | 2-Arylaminopyrimidine | C-N Cross-Coupling |
Furthermore, the pyrimidine-2-thiol scaffold can be used to construct more complex fused heterocyclic systems. While specific studies on this compound are limited in this area, research on analogous compounds like 4,6-dimethylpyrimidine-2-thiol (B7761162) demonstrates the potential for such transformations. science.gov These reactions often involve an initial S-alkylation with a bifunctional electrophile, followed by an intramolecular cyclization. For example, reacting the thiol with a halo-substituted ketone or ester can introduce a side chain that subsequently condenses with one of the ring nitrogen atoms to form a fused thiazolo[3,2-a]pyrimidine system. researchgate.net The mechanism involves nucleophilic attack by the thiol sulfur, followed by intramolecular nucleophilic attack by a ring nitrogen onto a carbonyl or other electrophilic center in the newly introduced side chain, leading to ring closure. science.gov These complex reactions transform the monocyclic pyrimidine into a polycyclic aromatic system.
Theoretical and Computational Studies of 5 Propylpyrimidine 2 Thiol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. It is based on the principle that the energy of a many-electron system can be determined from its electron density. For a molecule like 5-propylpyrimidine-2-thiol, DFT calculations would provide fundamental insights into its behavior.
Molecular Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. While specific data for this molecule is not available, a hypothetical table of optimized geometric parameters is presented below to illustrate the expected output of such a calculation.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C2-S | - |
| C2-N1 | - | |
| N1-C6 | - | |
| C6-C5 | - | |
| C5-C4 | - | |
| C4-N3 | - | |
| N3-C2 | - | |
| C5-C7 | - | |
| Bond Angle | N1-C2-S | - |
| C6-N1-C2 | - | |
| N1-C6-C5 | - | |
| C6-C5-C4 | - | |
| Dihedral Angle | N3-C2-N1-C6 | - |
| S-C2-N1-C6 | - |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. A comparison of these theoretical frequencies with experimental spectroscopic data, if available, can validate the computational model.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| - | C=S stretch |
| - | N-H stretch |
| - | C-H stretch (propyl) |
| - | Pyrimidine (B1678525) ring stretch |
| - | C-H bend (propyl) |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Electronic Structure Analysis (HOMO-LUMO, DOS, αβDOS)
Understanding the electronic structure is crucial for predicting a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
A Density of States (DOS) plot illustrates the distribution of molecular orbitals at different energy levels. The αβDOS further separates the contributions from alpha (spin-up) and beta (spin-down) electrons, which is particularly relevant for open-shell systems.
Table 3: Hypothetical Electronic Properties of this compound
| Property | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). This analysis yields information about atomic charges, hybridization, and the delocalization of electron density, which is described in terms of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.
Table 4: Hypothetical NBO Charges on Key Atoms of this compound
| Atom | Natural Charge (e) |
|---|---|
| S | - |
| N1 | - |
| C2 | - |
| N3 | - |
| C4 | - |
| C5 | - |
| C6 | - |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Fukui Functions for Chemical Reactivity Prediction
Fukui functions are a tool derived from DFT that help predict the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates sites susceptible to attack by electron-rich species, while the function for electrophilic attack (f-) points to sites prone to attack by electron-deficient species.
Table 5: Hypothetical Condensed Fukui Functions for this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| S | - | - |
| N1 | - | - |
| C2 | - | - |
| N3 | - | - |
| C4 | - | - |
| C5 | - | - |
| C6 | - | - |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Time-Dependent DFT (TD-DFT) for Electronic Properties
To investigate the excited-state properties of this compound, such as its absorption of ultraviolet-visible (UV-Vis) light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These calculations provide the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π* or n→π*).
Table 6: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| - | - | - | HOMO → LUMO |
| - | - | - | HOMO-1 → LUMO |
| - | - | - | HOMO → LUMO+1 |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Applications and Advanced Research Directions
Applications as Ligands in Metal Nanocluster Chemistry
5-Propylpyrimidine-2-thiol, also known as 2-mercapto-5-n-propylpyrimidine (MPP), has emerged as a crucial capping ligand in the synthesis and stabilization of metal nanoclusters (MNCs), especially those of copper. Current time information in Bangalore, IN.mdpi.com Metal nanoclusters are ultra-small nanoparticles, typically less than 2 nm in size, composed of a precise number of atoms. Their properties are governed by quantum size effects, leading to molecule-like characteristics such as discrete electronic structures and strong luminescence, which makes them distinct from larger plasmonic nanoparticles. The thiol group of this compound forms a strong bond with the metal core, protecting it from aggregation and oxidation, while the pyrimidine (B1678525) moiety allows for fine-tuning of the electronic and surface properties of the nanocluster. Current time information in Bangalore, IN.mdpi.com
Research has demonstrated that this compound is an effective ligand for creating highly fluorescent copper nanoclusters (CuNCs). thermofisher.in The photoluminescence (PL) of these nanoclusters is not solely a property of the metallic core but is significantly influenced by the ligand shell. youtube.com The emission mechanism can involve transitions between discrete energy levels within the metal core, or charge transfer phenomena between the ligand and the metal core. youtube.com
Specifically, Cu₈ clusters protected by 2-mercapto-5-n-propylpyrimidine have been shown to exhibit strong emissions, highlighting the ligand's role in enabling these photophysical properties. thermofisher.inresearchgate.net The study of the electrochemiluminescence (ECL) of these Cu₈MPP₄ clusters provides further insight into their energy levels and emission mechanisms, which is significant for developing new phosphors for applications in sensing and cellular imaging. youtube.com By modifying the ligands, the fluorescence intensity and surface properties of CuNCs can be tailored for specific uses. nih.gov
Table 1: Research Findings on this compound in Copper Nanoclusters
| Nanocluster Composition | Key Finding | Application/Significance | Reference |
|---|---|---|---|
| Cu₈(MPP)₄ | Exhibited strong fluorescence emissions at 425 nm and 593 nm. | Demonstrates the ligand's ability to produce highly luminescent nanoclusters. | thermofisher.in |
| Cu₈(MPP)₄ | Observed electrochemiluminescence (ECL) under both annihilation and anode-reactant conditions. | Provides insight into the electronic structure and energy levels, crucial for developing new phosphors. | youtube.com |
| CuNCs protected with MPP | Displayed high catalytic activity for the oxygen reduction reaction (ORR). | Potential use in fuel cells and electrochemical sensors. | Current time information in Bangalore, IN.mdpi.com |
The application of specific molecular compounds in quantum computing and solid-state memory is a frontier area of research. youtube.comarxiv.org The core principle relies on harnessing the quantum mechanical properties of materials, such as the spin states of electrons, to store and process information in the form of qubits. ossila.com Solid-state quantum computing seeks to implement these qubits in solid materials, which requires precise control over the electronic states of individual atoms or molecules. researchgate.net
While direct research linking this compound to quantum computing is not yet established in available literature, its role in forming atomically precise metal nanoclusters suggests a potential avenue for exploration. mdpi.com Metal nanoclusters possess discrete, quantized electronic energy levels, a fundamental requirement for a qubit. The ability to create stable, well-defined nanoclusters like Cu₈(MPP)₄, whose electronic properties are understood, is a critical first step. youtube.com Hybrid quantum processors that couple the states of molecular ensembles to solid-state circuits are being investigated, and molecules that can be precisely synthesized and controlled are key to this approach. nih.govfishersci.ca Future research could explore whether the specific electronic and spin states of nanoclusters stabilized by this compound can be manipulated and measured with sufficient coherence to function as quantum memory.
Copper nanoclusters stabilized by this compound have demonstrated notable catalytic activity. Current time information in Bangalore, IN.mdpi.com When loaded onto a glassy carbon electrode, these nanoclusters are effective electrocatalysts for the oxygen reduction reaction (ORR), with onset potentials comparable to some gold and platinum catalysts. Current time information in Bangalore, IN.mdpi.com This high activity is crucial for applications in energy conversion, such as fuel cells.
Furthermore, the pyrimidine moiety itself can be a precursor for advanced catalytic materials. In one study, a composite of NiS nanoparticles dispersed in a material derived from 2-mercapto-5-propylpyrimidine was used as a photocatalyst. ub.edu The unique properties of nanoclusters, such as their high surface-to-volume ratio and specific electronic states, make them excellent candidates for highly selective and active catalysts. Their fluorescence, which can be quenched or enhanced by the presence of specific analytes, also makes them promising for sensing applications, such as the detection of metal ions. youtube.comnih.gov
Exploration in Quantum Computing and Solid-State Memory
Role in Synthesis of Enantiomerically Enriched Compounds
This compound is noted for its use in the synthesis of enantiomerically enriched compounds. thermofisher.innumberanalytics.comrsc.org The synthesis of molecules in an enantiomerically pure form is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. mdpi.com The primary strategies to achieve this include asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, and chiral resolution, where a racemic mixture is separated. ijsrtjournal.com
Although specific, detailed reaction mechanisms involving this compound as a chiral auxiliary or ligand in asymmetric synthesis are not widely available in public-domain literature, its stated application in this field points to its potential utility. thermofisher.innumberanalytics.com A chiral molecule like this compound, if resolved into its separate enantiomers, could be temporarily incorporated into a prochiral substrate. mdpi.com This would create a diastereomeric intermediate, allowing a subsequent reaction to proceed with facial selectivity, ultimately leading to an enantiomerically enriched product after the auxiliary is removed. This general principle is a cornerstone of modern asymmetric synthesis. mdpi.comijsrtjournal.com
Intermediates in Organic Synthesis
The compound serves as a valuable intermediate in various organic syntheses. thermofisher.innumberanalytics.comrsc.org Its utility stems from the reactivity of the pyrimidine-thiol scaffold. The thiol group is a versatile functional handle that can undergo a range of transformations, most notably S-alkylation, to form new carbon-sulfur bonds. This reaction is fundamental for constructing more complex heterocyclic systems.
For instance, related pyrimidine-2-thiol (B7767146) compounds are used as starting materials to build novel fused and substituted heterocyclic structures. researchgate.netub.eduresearchgate.net The thiol can be reacted with various electrophiles, such as alkyl halides or chloroacetonitrile, to introduce new side chains. researchgate.net These new structures can then undergo further cyclization reactions to create bi- and tricyclic systems, which are often scaffolds for biologically active molecules. researchgate.netresearchgate.net The pyrimidine ring itself provides a stable core that can be further functionalized. This makes this compound a useful building block for medicinal chemists and researchers in materials science.
Development of Novel Heterocyclic Systems with Potential Bioactivity
The pyrimidine ring is a core structure in many biologically active compounds, including several approved drugs and natural products like vitamin B1. researchgate.net The combination of a pyrimidine ring with a reactive thiol group makes this compound an excellent starting point for the synthesis of novel heterocyclic systems with potential bioactivity.
Research on analogous structures demonstrates the fruitfulness of this approach. For example, derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have been synthesized to create novel bi- and tricyclic systems that exhibit plant growth-stimulating activity. researchgate.net In other work, pyrazolopyrimidine derivatives, which share a similar core structure, have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. researchgate.net The synthesis of these complex molecules often starts with a functionalized pyrimidine, which is elaborated through reactions at sites like the thiol group to build fused ring systems or introduce diverse substituents. ub.eduresearchgate.net This body of research underscores the potential of this compound as a precursor for the discovery of new therapeutic agents and other bioactive compounds.
Future Research Prospects in Thiol Chemistry and Pyrimidine Derivatives
The fields of medicinal and materials chemistry are in continuous pursuit of novel molecules with enhanced efficacy and functionality. Within this landscape, heterocyclic compounds, particularly pyrimidine derivatives, represent a cornerstone of modern research and development. gsconlinepress.comtandfonline.com The compound this compound, which incorporates both a pyrimidine core and a reactive thiol group, is positioned at the intersection of these promising research avenues. Its structural features suggest significant potential for future exploration, building upon the extensive and diverse biological activities already established for the pyrimidine family. gsconlinepress.com
Pyrimidine scaffolds are fundamental components of nucleic acids and play crucial roles in numerous biological processes, making them a privileged structure in drug discovery. gsconlinepress.commdpi.com Research has led to the development of a wide array of pyrimidine-based drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents. gsconlinepress.comtandfonline.com The future of pyrimidine chemistry is expected to focus on the rational design of new derivatives with improved target selectivity and pharmacological profiles to address challenges like drug resistance. mdpi.comarabjchem.org
A significant area of interest is the modification of the pyrimidine ring at various positions to modulate its biological activity. Studies have indicated that the presence of a sulfhydryl (-SH) or thiol group at the 2-position of the pyrimidine ring can confer potent bioactivity, particularly in the context of antitumor therapies. mdpi.com This makes this compound and related compounds prime candidates for further investigation as foundational structures for new therapeutic agents. Future research will likely involve the synthesis of extensive libraries of such derivatives to perform structure-activity relationship (SAR) studies, aiming to optimize their efficacy against various diseases. tandfonline.com
Beyond medicinal applications, the unique chemical properties of this compound lend themselves to advanced materials science. It has been utilized as a capping ligand in the chemical reduction method to prepare copper nanoclusters. fishersci.ca The exploration of such thiol-containing ligands in nanomaterial synthesis is a burgeoning field. Future prospects include the design of novel metal nanoclusters with tailored sizes and properties for applications in catalysis, sensing, and photonics. acs.org For instance, atomically precise nanoclusters are seen as a bridge between molecular and bulk materials, and the choice of ligand is critical in controlling their structure and catalytic performance. acs.org
The versatility of this compound as a synthetic intermediate also opens up future research directions. fishersci.ca Its thiol group can be a handle for a variety of chemical transformations, allowing it to be incorporated into larger, more complex molecules. researchgate.net This includes the synthesis of novel bi- and tricyclic heterosystems with potential applications in agriculture as plant growth stimulators or in medicine as kinase inhibitors. mdpi.comresearchgate.net The development of efficient, sustainable synthetic methodologies, such as multicomponent reactions, will be crucial in exploring the full potential of this and other pyrimidine thiols. mdpi.com
Table 1: Chemical Properties of this compound
| Property | Data | Source(s) |
| CAS Number | 52767-84-7 | fishersci.cabldpharm.com |
| Molecular Formula | C₇H₁₀N₂S | fishersci.cabldpharm.com |
| Molecular Weight | 154.23 g/mol | fishersci.cabldpharm.com |
| IUPAC Name | 5-propyl-1H-pyrimidine-2-thione | fishersci.ca |
| Synonyms | 2-Mercapto-5-n-propylpyrimidine, 5-Propyl-2(1H)-pyrimidinethione | chemicalbook.com |
| Melting Point | 207°C to 211°C | fishersci.ca |
| SMILES | CCCC1=CN=C(S)N=C1 | bldpharm.com |
| InChI Key | YZFGTZRDMRKBBU-UHFFFAOYSA-N | fishersci.ca |
Table 2: Summary of Future Research Directions
| Research Area | Role/Application of this compound and Derivatives | Potential Impact | Source(s) |
| Medicinal Chemistry | Scaffold for novel anticancer agents, kinase inhibitors, and other therapeutics. | Development of more effective and selective drugs to combat cancer and other diseases. | gsconlinepress.comtandfonline.commdpi.comarabjchem.org |
| Nanomaterials Science | Capping ligand for the synthesis of atomically precise metal nanoclusters. | Creation of advanced catalysts, sensors, and optical materials with tailored properties. | fishersci.caacs.org |
| Photocatalysis | Precursor ligand for engineering sulfur vacancies in photocatalysts. | Enhanced efficiency in sustainable energy production and environmental remediation. | mdpi.com |
| Organic Synthesis | Versatile intermediate for creating complex heterocyclic systems. | Discovery of new molecules with unique biological or material properties. | fishersci.caresearchgate.netrsc.org |
Q & A
Q. What are the standard synthetic routes for 5-Propylpyrimidine-2-thiol, and how can purity be optimized?
The synthesis typically begins with a substituted pyrimidine core. For example, nucleophilic substitution reactions using sodium hydride or potassium carbonate as a base can introduce the thiol group at the 2-position. A propyl group is then added via alkylation or cross-coupling reactions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of byproducts like disulfides or unreacted intermediates .
Q. How is this compound characterized spectroscopically?
- ¹H NMR : The thiol proton (SH) appears as a broad singlet at δ ~1.5–2.5 ppm (exchangeable). The propyl chain shows signals at δ 0.9–1.0 ppm (CH₃), δ 1.4–1.6 ppm (CH₂), and δ 2.5–2.7 ppm (CH₂ adjacent to sulfur).
- IR : Strong S-H stretch at ~2550 cm⁻¹ and C=S absorption at ~1250 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 171.23 (C₇H₁₀N₂OS) with fragmentation patterns confirming the pyrimidine ring and propyl-thiol substituents .
Q. What solvents and conditions stabilize this compound during storage?
The compound is light-sensitive and prone to oxidation. Storage under inert gas (N₂/Ar) in amber vials at –20°C in anhydrous DMSO or ethanol preserves stability. Antioxidants like BHT (0.1% w/v) can mitigate disulfide formation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in X-ray diffraction data (e.g., bond-length distortions or disorder in the propyl chain) can be addressed using density functional theory (DFT) optimizations (B3LYP/6-31G* basis set) to compare experimental and theoretical geometries. SHELXL refinement with restraints on thermal parameters or occupancy factors improves model accuracy . For example, torsional angles in the propyl group may require constraints to match DFT-predicted conformers .
Q. What experimental strategies mitigate interference from thiol oxidation byproducts in biological assays?
- Reducing Agents : Include 1–5 mM DTT or TCEP in assay buffers to maintain the thiol in its reduced state.
- LC-MS Monitoring : Track oxidation products (e.g., disulfides) during cell-based assays (e.g., IC₅₀ determinations).
- Control Experiments : Compare activity of this compound with its disulfide dimer to isolate redox-dependent effects .
Q. How do structural modifications at the pyrimidine 4- and 5-positions influence thioredoxin reductase inhibition?
Structure-activity relationship (SAR) studies show:
- 4-Position : Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to the selenocysteine active site (Ki reduced by 30–50% vs. H-substituted analogs).
- 5-Position : Propyl chain elongation (e.g., pentyl) increases hydrophobicity but reduces solubility, requiring formulation adjustments (e.g., PEGylation).
- Methodology : Competitive inhibition assays (DTNB reduction) and docking simulations (AutoDock Vina) validate interactions .
Q. What analytical techniques differentiate tautomeric forms of this compound in solution?
- ¹³C NMR : Carbon chemical shifts at C2 (δ ~170 ppm for thione vs. δ ~160 ppm for thiol tautomer).
- UV-Vis : Thione form absorbs at λ ~320 nm (π→π* transition), while thiol tautomers show λ ~280 nm.
- Variable-Temperature NMR : Monitoring equilibrium shifts at 25–60°C quantifies tautomeric ratios (e.g., 70:30 thiol:thione in DMSO-d₆) .
Methodological Considerations
- Crystallization Challenges : Slow evaporation from THF/hexane (1:3) yields single crystals, but twinning may require data merging (HKL-3000) or alternative space group assignment .
- Biological Assay Design : Use freshly prepared solutions (≤24 hr old) and minimize freeze-thaw cycles to prevent thiol degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
